3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" often involves multi-step organic reactions, including the use of acid chlorides, hydrazides, and cyclodehydration processes to form complex heterocyclic structures. For instance, Hamad and Hashem (2000) demonstrated the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones using a high yield, one-pot reaction that may share similarities with the synthesis of the compound (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the molecule. Wang et al. (2004) provided insights into the structure of related compounds, highlighting the planar nature of certain heterocyclic rings and the presence of intramolecular hydrogen bonds (Wang et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of "3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" can be influenced by its functional groups. The presence of the amino and ketone groups may allow for nucleophilic addition reactions, whereas the chlorophenyl group can participate in electrophilic aromatic substitution. Kumarasinghe et al. (2009) explored the regiospecific synthesis of related compounds, emphasizing the role of functional groups in dictating the course of chemical reactions (Kumarasinghe et al., 2009).
properties
IUPAC Name |
3-(4-chloroanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAWLVRLAGICJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone |
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